molecular formula C68H95N13O29S B161150 N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine CAS No. 125441-00-1

N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine

Cat. No. B161150
M. Wt: 1590.6 g/mol
InChI Key: XYECDVVWKGPHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 5′ PtdIns(3,4,5)P3 Phosphatase Activity Fluorescence Polarization Assay determines activity through quantification of the end product, PI(3,4)P2.

Scientific Research Applications

Enzymatic Activity and Metabolism

  • Glycosylasparaginase Activity : Glycosylasparaginase is crucial in the catabolism of N-linked oligosaccharides. Deficiency in this enzyme leads to aspartylglycosaminuria, a significant disorder of glycoprotein metabolism. The enzyme requires the alpha-carboxyl group for activity, but the alpha-amino group is less critical, serving mainly as an "anchor" in the substrate binding site (Risley et al., 2001).

  • Intrinsic Dissociation Constants : The dissociation constants of aspartyl and glutamyl carboxyl groups have been explored, providing insights into the intrinsic acidic properties of these groups in polypeptides. This is vital for understanding the behavior of such compounds in various biological processes (Nozaki & Tanford, 1967).

Synthesis and Chemical Properties

  • Synthesis of Gamma-Glutamyl Peptides : Research has shown that the synthesis of gamma-glutamyl peptides, like the one , involves complex reactions. The synthesis process can yield different peptide derivatives, influencing their biological functions (Quesne & Young, 1949).

  • Alpha-, Beta- and Cyclic Spaglumic Acids : The synthesis of these acids, which are related to the compound , has been developed. This process involves several steps, including ultrasound-promoted acetylation, dehydration, and condensation (Reddy & Ravindranath, 1992).

Biological and Pharmacological Roles

  • Neuroprotective Activity : Alpha-N-acetylaspartylglutamate, a related compound, has shown neuroprotective activity in cortical cells. It acts as an agonist at metabotropic glutamate receptors and can protect against toxic pulses, suggesting potential therapeutic applications (Bruno et al., 1998).

  • Metabolic Functions : Alpha-ketoglutarate, another related compound, has shown protective effects against metabolic and structural changes in the liver, particularly in contexts of exposure to certain stressors. This indicates its potential role in metabolic regulation and protection (Śliwa et al., 2009).

  • Antinociceptive Effects : Inhibition of N-acetylated-alpha-linked acidic dipeptidase, which hydrolyzes compounds like N-acetylaspartyl-glutamate, produces antinociceptive effects in certain pain models. This highlights the potential therapeutic application in pain management (Yamamoto et al., 2001).

properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H95N13O29S/c1-6-35(4)57(80-61(98)43(22-27-55(91)92)73-58(95)40(19-24-52(85)86)74-63(100)46(30-37-11-8-7-9-12-37)79-65(102)48(32-56(93)94)71-51(84)33-70-36(5)82)67(104)81-28-10-13-49(81)66(103)75-42(21-26-54(89)90)59(96)72-41(20-25-53(87)88)60(97)78-47(31-38-14-16-39(17-15-38)110-111(107,108)109)64(101)77-45(29-34(2)3)62(99)76-44(68(105)106)18-23-50(69)83/h7-9,11-12,14-17,34-35,40-49,57H,6,10,13,18-33H2,1-5H3,(H2,69,83)(H,70,82)(H,71,84)(H,72,96)(H,73,95)(H,74,100)(H,75,103)(H,76,99)(H,77,101)(H,78,97)(H,79,102)(H,80,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106)(H,107,108,109)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYECDVVWKGPHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H95N13O29S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583179
Record name N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine

CAS RN

125441-00-1
Record name N-Acetylglycyl-alpha-aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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